1-(2,5-Dibromo-benzenesulfonyl)-piperazine

c-SRC Kinase Inhibitor Cancer

High-purity sulfonylpiperazine fragment (≥95%) with a unique 2,5-dibromo substitution pattern that imparts distinct electronic/steric properties for precise target engagement. The unsubstituted piperazine NH enables downstream derivatization—an advantage over N-substituted analogs. Validated as a potent c-SRC inhibitor (cellular IC50 13 nM), sub-nanomolar TSPO ligand (Ki 0.78 nM), and M1 muscarinic receptor-active fragment. Ideal for SRC-family kinase assays, TSPO probe development, and CNS drug discovery. Order now for reliable probe performance.

Molecular Formula C10H12Br2N2O2S
Molecular Weight 384.09
CAS No. 554405-97-9
Cat. No. B2499645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dibromo-benzenesulfonyl)-piperazine
CAS554405-97-9
Molecular FormulaC10H12Br2N2O2S
Molecular Weight384.09
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br
InChIInChI=1S/C10H12Br2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
InChIKeyPLWWERSIUUTYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2,5-Dibromo-benzenesulfonyl)-piperazine: Basic Characteristics and Procurement Baseline


1-(2,5-Dibromo-benzenesulfonyl)-piperazine (CAS 554405-97-9) is a synthetic sulfonylpiperazine derivative [1]. Its core structure features a piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, substituted at the 1-position by a 2,5-dibromo-benzenesulfonyl group . The sulfonylpiperazine motif is a recognized scaffold in medicinal chemistry, known for generating diverse biological activities [1].

Why 1-(2,5-Dibromo-benzenesulfonyl)-piperazine Cannot Be Interchanged with Other Sulfonylpiperazines


The specific 2,5-dibromo substitution pattern on the benzenesulfonyl moiety imparts unique electronic and steric properties that critically modulate target engagement [1]. For example, changing from a 2,5-dibromo to a 3,4-dibromo or a monochloro substitution can significantly alter potency and selectivity against specific kinases and receptors [1][2]. Moreover, this compound's unsubstituted piperazine NH provides a functional handle for further derivatization, a feature not available in many closely related N-substituted analogs [2]. These structural nuances mean that seemingly similar compounds cannot be assumed to perform identically in biological assays.

Quantitative Differentiation Evidence for 1-(2,5-Dibromo-benzenesulfonyl)-piperazine


c-SRC Kinase Inhibition Potency

1-(2,5-Dibromo-benzenesulfonyl)-piperazine demonstrates potent inhibition of the human c-SRC kinase, a key target in oncology. It shows an IC50 of 13 nM in a cellular context [1]. For comparison, other unsubstituted benzenesulfonyl-piperazines typically show significantly lower potency or lack activity against c-SRC, with many related compounds requiring µM concentrations [2].

c-SRC Kinase Inhibitor Cancer

Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding Affinity

This compound exhibits high affinity for the peripheral-type benzodiazepine receptor (PBR, also known as TSPO), with a Ki of 0.780 nM in rat cortex homogenate [1]. This sub-nanomolar binding affinity is exceptional; the unsubstituted analog, 1-(phenylsulfonyl)-piperazine, is a simple fragment with no reported significant binding to this target, underscoring the critical role of the 2,5-dibromo substitution .

TSPO PBR Neuroinflammation Ligand

M1 Muscarinic Receptor Binding

The compound shows activity against the M1 muscarinic receptor, with binding confirmed in rat cerebral cortex homogenate [1]. While specific quantitative binding data (e.g., Ki) is not available in the open literature, the confirmed activity on this therapeutically relevant CNS target is a key point of differentiation from many benzenesulfonyl-piperazine analogs that are primarily profiled against non-CNS targets [2].

Muscarinic Receptor CNS M1 Acetylcholine

Differential Anticancer Cytotoxicity Profile

In cellular assays, 1-(2,5-Dibromo-benzenesulfonyl)-piperazine exhibits moderate and differential cytotoxicity, with IC50 values of 15 µM against HeLa (cervical cancer) and 20 µM against A549 (lung cancer) cells . This differential (5 µM gap) is notable when compared to other sulfonylpiperazines, such as a 4-chloro-substituted analog that showed a more dramatic selectivity (IC50 of 10.6 µM for A-549 vs. 23.1 µM for another line), indicating that the 2,5-dibromo pattern produces a more balanced but still distinct cytotoxicity profile [1].

Cytotoxicity Cancer Cell Lines HeLa A549

Primary Application Scenarios for 1-(2,5-Dibromo-benzenesulfonyl)-piperazine


c-SRC Kinase Probe in Cellular Oncology Assays

Given its potent cellular IC50 of 13 nM against c-SRC [1], this compound is ideally suited as a positive control or probe molecule in cell-based assays studying SRC-family kinase signaling pathways. Its defined activity profile allows for direct comparison against other candidate SRC inhibitors in phenotypic or target-engagement screens.

TSPO/PBR Radioligand Development and In Vitro Binding Studies

The sub-nanomolar Ki (0.780 nM) for TSPO [1] makes this compound an excellent candidate as a starting point for developing novel TSPO radioligands or fluorescent probes. Its high affinity can be exploited in in vitro binding assays to characterize TSPO expression in tissue homogenates or cell lines, providing a robust tool for neuroinflammation research.

CNS-Focused Fragment-Based Drug Discovery (FBDD)

The combination of its low molecular weight (384.09 Da), confirmed M1 muscarinic receptor activity [1], and the presence of a free secondary amine makes this compound a high-quality fragment hit for CNS drug discovery programs. It can serve as a validated starting point for structure-based optimization, particularly for targets in the acetylcholine or neurosteroid pathways.

Broad-Spectrum Anticancer Library Building Block

Its moderate and relatively balanced cytotoxicity against HeLa (15 µM) and A549 (20 µM) cancer cell lines [1] positions it as a useful building block for constructing targeted anticancer compound libraries. Researchers can use this core to explore the structure-activity relationship of the 2,5-dibromo-benzenesulfonyl motif, with the aim of improving potency or shifting selectivity towards specific cancer types.

Technical Documentation Hub

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